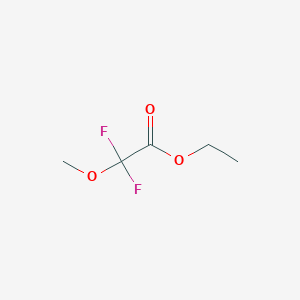

Ethyl 2,2-difluoro-2-methoxyacetate

Description

Ethyl 2,2-difluoro-2-methoxyacetate is a fluorinated ester characterized by a central carbon atom bonded to two fluorine atoms, a methoxy group (-OCH₃), and an ethyl ester moiety. The methoxy group likely enhances solubility in polar solvents compared to bulkier aryl substituents, while the fluorine atoms increase electronegativity and metabolic stability .

Properties

Molecular Formula |

C5H8F2O3 |

|---|---|

Molecular Weight |

154.11 g/mol |

IUPAC Name |

ethyl 2,2-difluoro-2-methoxyacetate |

InChI |

InChI=1S/C5H8F2O3/c1-3-10-4(8)5(6,7)9-2/h3H2,1-2H3 |

InChI Key |

JOFMQMLYKQJIAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(OC)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the introduction of difluoromethyl or difluoromethoxy groups onto an ethyl acetate derivative or related precursor. Key approaches include:

- Nucleophilic substitution or addition reactions using difluorinated reagents.

- Photoredox catalysis or radical-mediated processes to install difluoroalkyl groups.

- Esterification or transesterification to form the ethyl ester functionality.

Photoredox Catalysis Approach

A prominent method involves photoredox catalysis under mild conditions, utilizing ethyl bromodifluoroacetate as a difluorinated precursor. The process is as follows:

- In a Schlenk tube under argon atmosphere, a photocatalyst such as tris(2-phenylpyridine)iridium(III) [Ir(PPy)3] and a base (e.g., dipotassium hydrogen phosphate) are combined with a substrate.

- Ethyl bromodifluoroacetate is added, and the mixture is irradiated with blue LED light for 24 hours.

- The reaction mixture is then worked up by dilution with ethyl acetate, washing with brine, drying over sodium sulfate, filtration, and concentration.

- Purification by silica gel chromatography yields the this compound product.

- Crystals can be obtained by slow evaporation from an ethyl acetate/petroleum ether mixture at room temperature over several days.

Reaction Summary Table:

| Reagents/Conditions | Details |

|---|---|

| Photocatalyst | Ir(PPy)3 (tris(2-phenylpyridine)iridium) |

| Base | K2HPO4 (2 equiv) |

| Difluorinated reagent | Ethyl bromodifluoroacetate (2 equiv) |

| Solvent | DMSO |

| Light source | 12 W blue LEDs |

| Reaction time | 24 hours |

| Purification | Silica gel chromatography |

| Yield & Form | Crystals via slow evaporation |

Methylation of Difluoroacetate Derivatives

Another synthetic route involves methylation of ethyl 2,2-difluoroacetate derivatives using methylating agents such as trimethyloxonium tetrafluoroborate:

- Ethyl 2-(l-acetyl-6-fluoro-1H-indazol-5-yl)-2,2-difluoroacetate is reacted with trimethyloxonium tetrafluoroborate in ethyl acetate at room temperature overnight.

- The reaction is quenched with saturated sodium hydrosulfite solution.

- The organic phase is extracted, washed, dried, and concentrated.

- Purification by silica gel flash chromatography yields the methylated product with about 59% yield.

This method can be adapted for this compound by selecting appropriate substrates and methylation conditions.

Esterification via Acyl Chloride Intermediates

Esterification of difluorinated alcohols with acyl chlorides is another viable method:

- A difluorinated alcohol precursor is reacted with methoxyacetyl chloride in the presence of pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane.

- The reaction is stirred at room temperature for extended periods (e.g., 18 hours) to ensure complete conversion.

- The crude product is purified by chromatography to afford the ester.

This approach allows for the introduction of the methoxy group on the difluorinated carbon center prior to ester formation.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Typical Yield | Key Reagents/Conditions |

|---|---|---|---|---|

| Photoredox Catalysis | Mild conditions, selective, scalable | Requires specialized light source and catalyst | Moderate to high (variable) | Ir(PPy)3, K2HPO4, ethyl bromodifluoroacetate, DMSO, blue LED |

| Methylation with Trimethyloxonium | Straightforward methylation, moderate temperature | Sensitive reagents, moderate yield | ~59% | Trimethyloxonium tetrafluoroborate, ethyl acetate |

| Esterification via Acyl Chloride | Well-established, high purity products | Longer reaction times, moisture sensitive | Moderate to high | Methoxyacetyl chloride, pyridine, DMAP, DCM |

In-Depth Research Findings and Notes

- The photoredox catalysis method offers a green and efficient approach to access difluorinated esters, leveraging visible light and mild bases, minimizing harsh conditions and side reactions.

- Methylation using trimethyloxonium tetrafluoroborate is effective for introducing methoxy groups on difluoroacetate derivatives, but requires careful handling due to reagent sensitivity.

- Esterification via acyl chlorides provides a classical synthetic route, advantageous for its operational simplicity and adaptability to various substrates, though reaction times can be longer and require moisture-free conditions.

- Crystallization techniques following synthesis (e.g., slow evaporation from ethyl acetate/petroleum ether mixtures) are crucial for obtaining pure crystalline forms suitable for characterization and further applications.

Summary Table of Key Preparation Parameters

| Parameter | Photoredox Catalysis | Methylation Route | Esterification Route |

|---|---|---|---|

| Reaction Atmosphere | Argon | Ambient | Ambient |

| Temperature | Room temperature | Room temperature | Room temperature |

| Reaction Time | 24 hours | Overnight | 18 hours |

| Solvent | DMSO | Ethyl acetate | Dichloromethane |

| Catalyst/Base | Ir(PPy)3, K2HPO4 | None | Pyridine, DMAP |

| Purification | Silica gel chromatography | Silica gel flash chromatography | Chromatography |

| Product Form | Crystals | Solid | Oil/solid |

| Yield | Moderate to high | ~59% | Moderate to high |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-methoxyacetate undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Products include azido or thiocyanato derivatives of the original compound.

Hydrolysis: The major products are difluoroacetic acid and methanol.

Oxidation: The primary product is difluoroacetic acid.

Scientific Research Applications

Ethyl 2,2-difluoro-2-methoxyacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism by which ethyl 2,2-difluoro-2-methoxyacetate exerts its effects involves the inhibition of specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit the proliferation, migration, and invasion of cancer cells by targeting the EGFR/PI3K/AKT/mTOR signaling pathway. This inhibition leads to cell cycle arrest and apoptosis, thereby preventing tumor growth .

Comparison with Similar Compounds

Key Observations:

- This may enhance solubility in polar solvents like methanol or ethanol.

- Biological Activity: Fluorinated esters like Ethyl 2,2-difluoro-2-(p-tolyl)acetate are often used as intermediates in drug synthesis due to their stability and lipophilicity .

Reactivity and Stability

- Hydrolytic Stability: The methoxy group may stabilize the ester against hydrolysis compared to electron-deficient aryl substituents (e.g., trifluoromethylphenoxy in ).

- Thermal Stability : Fluorine atoms and the methoxy group likely enhance thermal stability, as seen in related difluoroacetates .

Biological Activity

Ethyl 2,2-difluoro-2-methoxyacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its structural characteristics, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound is characterized by the presence of difluoromethylene groups and a methoxyacetate moiety. The fluorine atoms in the structure are believed to enhance the compound's biological activity by modulating the pharmacokinetic properties and improving interactions with biological targets. The difluoromethylene group acts as a bioisostere for oxygen and carbonyl groups, which can influence the acid-base properties of adjacent functional groups .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies on related coumarin derivatives have demonstrated their efficacy against various pathogens, including bacteria and fungi. The mechanisms often involve disruption of microbial cell membranes and interference with metabolic pathways .

Table 1: Summary of Antimicrobial Activity

| Compound | Microbial Target | Activity Type | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Bactericidal | |

| Coumarin Derivatives | Candida albicans | Antifungal | |

| Ethyl acetate extracts | Aspergillus flavus | Antifungal |

Anti-inflammatory Effects

This compound has been implicated in anti-inflammatory pathways. Compounds containing difluoromethylene groups have shown promise in inhibiting PI3K (phosphoinositide 3-kinase) pathways, which are crucial in mediating inflammatory responses. Inhibition of these pathways can lead to reduced inflammation and potential therapeutic benefits in diseases such as rheumatoid arthritis .

Study on Coumarin Derivatives

A study published in 2019 explored the crystal structure and biological activity of a related compound, ethyl 2,2-difluoro-2-(7-methoxy-2-oxo-2H-chromen-3-yl) acetate. This compound exhibited high biological activity against various pathologies, suggesting that structural modifications can enhance its pharmacological profile. The study highlighted its potential use in developing new antithrombotic agents .

Toxicity Assessment

In another study assessing the toxicity of ethyl acetate extracts from Lactobacillus species, it was found that while these extracts showed significant antifungal activity against Aspergillus flavus, they did not exhibit harmful effects at tested concentrations in mice models. This suggests that derivatives like this compound may also possess favorable safety profiles alongside their biological efficacy .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2,2-difluoro-2-methoxyacetate?

this compound is typically synthesized via nucleophilic substitution or esterification. For example, reacting 2,2-difluoro-2-methoxyacetic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid) under reflux conditions. Similar fluorinated esters, like Ethyl 2-bromo-2,2-difluoroacetate, are synthesized using analogous methods involving halogenated precursors and alcohol nucleophiles . Fluorosulfonyl-containing analogs (e.g., Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate) highlight the importance of controlled reaction conditions to avoid side reactions with oxidizing agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- 19F NMR : To confirm the presence and environment of fluorine atoms (δ ~ -100 to -120 ppm for CF2 groups).

- 1H/13C NMR : For identifying methoxy (δ ~3.3-3.5 ppm) and ester (δ ~4.1-4.3 ppm for –OCH2CH3) groups.

- IR Spectroscopy : To detect ester carbonyl (C=O) stretches (~1740 cm⁻¹) and C-F bonds (~1100-1250 cm⁻¹).

- Mass Spectrometry : For molecular ion confirmation (e.g., [M+H]+ or [M+Na]+ adducts). X-ray crystallography, as seen in structurally related compounds, can resolve steric and electronic effects of substituents .

Q. What safety precautions are critical when handling this compound?

Fluorinated esters are sensitive to hydrolysis and reactive with bases/oxidizers. Recommended precautions include:

- Use of PPE (gloves, goggles, lab coat).

- Storage in inert atmospheres at low temperatures (-20°C) to prevent decomposition .

- Avoidance of aqueous basic conditions, which may hydrolyze the ester .

Advanced Research Questions

Q. How do the difluoro and methoxy substituents influence reactivity in synthetic applications?

The –CF2 group is strongly electron-withdrawing, activating the ester carbonyl toward nucleophilic attack (e.g., in transesterification or amidations). The methoxy group introduces steric hindrance, potentially directing regioselectivity in reactions. For example, in trifluoromethylation reactions (as with Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate), the electron-deficient carbonyl facilitates radical or ionic pathways . Computational studies (e.g., DFT) can model these electronic effects .

Q. What challenges arise in achieving high purity, and how can they be addressed?

Challenges include:

- Byproduct formation : Trace fluorinated acids or alcohols from hydrolysis.

- Purification : Distillation under reduced pressure or preparative HPLC to separate closely eluting impurities.

- Stability : Use of anhydrous solvents and inert atmospheres during synthesis . Purity can be validated via GC-MS or HPLC with UV/ELSD detection .

Q. How does this compound participate in trifluoromethylation or perfluoroalkylation reactions?

Similar to Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, the ester may act as a CF2 source under radical initiation (e.g., via persulfates) or photoredox catalysis. The fluorosulfonyl group in analogs enables SO2F elimination, forming CF2 radicals that react with aryl halides or alkenes . Mechanistic studies using EPR or trapping agents (e.g., TEMPO) can elucidate reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.